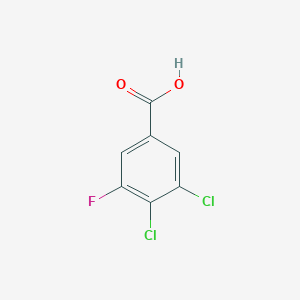

3,4-Dichloro-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIDLDWDRBWVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679214 | |

| Record name | 3,4-Dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-72-0 | |

| Record name | Benzoic acid, 3,4-dichloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 3,4 Dichloro 5 Fluorobenzoic Acid

Established Synthetic Pathways

The preparation of 3,4-dichloro-5-fluorobenzoic acid relies on several foundational reactions in organic chemistry. These methods are adapted to accommodate the specific electronic demands and steric constraints imposed by the halogen substituents.

Direct Halogenation Approaches to Substituted Benzoic Acids

Direct halogenation of an aromatic ring is a fundamental transformation, though achieving precise regioselectivity on a multi-substituted ring can be challenging. For a target like this compound, the synthesis typically involves the sequential halogenation of a simpler precursor rather than a one-pot reaction on benzoic acid itself.

Research into the synthesis of related compounds, such as 2,3-dichloro-4,5-difluorobenzoic acid, provides insight into the methodologies that could be adapted. For instance, the chlorination of 3,4-difluoro compounds can be achieved using chlorine gas or a chlorine-releasing agent in the presence of a catalyst. google.com The reaction conditions must be carefully controlled to favor the desired isomer. A typical laboratory approach might involve the chlorination of a fluorinated benzoic acid precursor. google.com For example, the chlorination of 3,4-difluorobenzoic acid can be performed using 0.7 to 1.2 moles of chlorine per mole of the starting material in the presence of a catalyst like iron(III) chloride. google.com

The introduction of fluorine often utilizes different strategies, such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoborate salt. orgsyn.org This method is a classic technique for installing a fluorine atom onto an aromatic ring. orgsyn.org

Modern advancements in continuous flow chemistry offer significant advantages for direct halogenation reactions, which are often fast and highly exothermic. rsc.org Using microreactor technology allows for superior control over reaction temperature and residence time, enhancing safety and potentially improving selectivity by minimizing the formation of unwanted byproducts. rsc.orgscispace.com

Table 1: Illustrative Conditions for Direct Halogenation of Benzoic Acid Precursors

| Starting Material | Reagent(s) | Catalyst | Key Observation | Reference |

|---|---|---|---|---|

| 3,4-Difluorobenzoic acid | Chlorine (Cl₂) | Iron(III) chloride | Produces a mixture of chlorinated benzoic acids. | google.com |

| p-Carbethoxyaniline | 1. NaNO₂, HCl2. HBF₄3. Heat | N/A | Forms the corresponding fluoro-aromatic via a diazonium salt (Balz-Schiemann reaction). | orgsyn.org |

| General Aromatic Substrates | Elemental Halogens (X₂) | N/A | Reaction is often fast and exothermic; continuous flow offers safety and control. | rsc.orgscispace.com |

Organometallic Coupling Reactions: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide. mdpi.compku.edu.cn This reaction is catalyzed by a palladium complex and requires a base. mdpi.com Its mild conditions and tolerance for a wide variety of functional groups make it highly valuable in modern organic synthesis. nih.gov

While direct synthesis of this compound via Suzuki coupling is not extensively documented in dedicated literature, a plausible and chemically sound pathway can be designed based on established protocols. Such a synthesis would likely involve the coupling of a suitably functionalized arylboronic acid with an appropriate aryl halide partner. For example, one could envision the coupling of a (3,4-dichloro-5-fluorophenyl)boronic acid with a carbon dioxide equivalent or a protected carboxylate-bearing aryl halide.

The efficiency of the Suzuki-Miyaura reaction depends heavily on the choice of catalyst, base, and solvent. Common catalysts include palladium on carbon (Pd/C) or complexes with phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. pku.edu.cnnih.gov The use of ligand-free Pd/C is often favored for its lower cost and ease of recovery. pku.edu.cn

Table 2: Common Components in Suzuki-Miyaura Coupling Reactions

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd/C, Pd₂(dba)₃, Pd(dppf)₂Cl₂ | Catalyzes the cross-coupling reaction. | mdpi.compku.edu.cnnih.gov |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the organoboron species and facilitates the catalytic cycle. | mdpi.compku.edu.cnnih.gov |

| Solvent | Toluene (B28343), Ethanol (B145695)/Water, Dioxane | Solubilizes reactants and influences reaction rate and yield. | mdpi.compku.edu.cn |

| Coupling Partners | Aryl Boronic Acids & Aryl Halides/Triflates | Provide the carbon frameworks to be joined. | mdpi.compku.edu.cn |

Haloform Reaction-Based Synthesis from Substituted Acetophenones

The haloform reaction is a classic organic reaction that converts a methyl ketone into a carboxylic acid. wikipedia.org The reaction proceeds through the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group, which acts as a leaving group. wikipedia.orgnih.gov This method is particularly effective for preparing aromatic carboxylic acids from their corresponding acetophenone (B1666503) precursors. chegg.comyoutube.com

This pathway is highly relevant for the synthesis of this compound. The synthesis starts with the appropriate precursor, 1-(3,4-dichloro-5-fluorophenyl)ethan-1-one (3',4'-dichloro-5'-fluoroacetophenone). This intermediate can be prepared via a Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. google.com

The subsequent haloform reaction is typically carried out using an aqueous solution of sodium hypochlorite (B82951) (bleach), which serves as both the halogenating agent and the base. google.com The reaction converts the acetyl group into a carboxylate anion, which is then protonated during an acidic workup to yield the final carboxylic acid product. chegg.comchegg.com Patents describe this exact transformation for the closely related 2,4-dichloro-5-fluorobenzoic acid, where 2,4-dichloro-5-fluoroacetophenone is oxidized with sodium hypochlorite solution, achieving yields of around 80%. google.comgoogle.com

Oxidative Preparations from Halogenated Acetophenone Precursors

Beyond the haloform reaction, other oxidative methods can be employed to convert a halogenated acetophenone to the corresponding benzoic acid. These methods often utilize different oxidizing agents and reaction conditions.

Nitric acid is a powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring into carboxylic acid groups. wikipedia.org Dilute nitric acid can oxidize both aldehydes and terminal alcohol groups to carboxylic acids. youtube.com While less common than the haloform reaction for this specific transformation, oxidation systems based on nitric acid or related reagents can be effective.

One related method involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid to convert acetophenone derivatives into their corresponding benzoic acids. researchgate.net Research has shown this system to be efficient, with strong electron-withdrawing groups on the aromatic ring activating the substrate towards oxidation. researchgate.net This suggests that a 3',4'-dichloro-5'-fluoroacetophenone (B1410144) precursor would be a suitable candidate for this type of oxidative cleavage.

The oxidation of acetophenones is often an exothermic process, and continuous-flow reactors provide significant advantages in managing heat and mass transfer, thereby improving safety and control. researchgate.net A continuous-flow process has been successfully developed for the synthesis of 2,4-dichloro-5-fluorobenzoic acid from its acetophenone precursor. researchgate.net In this system, 2,4-dichloro-5-fluoroacetophenone is oxidized in acetic acid. researchgate.net The study investigated key parameters to optimize the reaction. researchgate.net This technology provides a scalable and efficient protocol for both laboratory and industrial production of halogenated benzoic acids. researchgate.net

Table 3: Investigated Parameters for Continuous-Flow Oxidation of 2,4-dichloro-5-fluoroacetophenone

| Parameter | Range/Condition Studied | Impact on Reaction | Reference |

|---|---|---|---|

| Reactant Ratio | Varied molar ratios of oxidant to substrate | Affects conversion and selectivity. | researchgate.net |

| Temperature | Investigated across a specific range | Influences reaction rate and byproduct formation. | researchgate.net |

| Residence Time | Controlled by flow rate and reactor volume | Determines the extent of reaction completion. | researchgate.net |

Hydrolysis of Halogenated Benzotrichloride (B165768) Intermediates

A recognized method for preparing trihalogenated benzoic acids involves the hydrolysis of corresponding trihalogenated benzotrichloride compounds. google.com Specifically, this compound can be synthesized through the saponification or hydrolysis of 2,4-dichloro-5-fluoro-trichloromethylbenzene (a synonym for 3,4-dichloro-5-fluorobenzotrichloride, with different numbering). google.comgoogle.com

The general process involves the hydrolysis of the benzotrichloride derivative. google.com This reaction can be carried out at temperatures ranging from 30°C to 100°C for a period of 1 to 5 hours. google.com The use of concentrated sulfuric acid (85% to 95% concentration) is a common condition for this transformation. google.com Following the hydrolysis, the desired this compound can be isolated in high purity and good yield through standard post-treatment procedures and filtration. google.com Another approach involves reacting p-fluorotoluene with chlorine under UV light to produce 4-fluorotrichlorotoluene, which is then hydrolyzed using a composite catalyst of ferric trichloride (B1173362) and zinc chloride to yield the corresponding benzoyl chloride. google.com

| Starting Material | Key Transformation | Reagents/Conditions | Product |

| 2,4-Dichloro-5-fluoro-trichloromethylbenzene | Saponification/Hydrolysis | Sulfuric Acid (85-95%), 30-100°C | 2,4-Dichloro-5-fluorobenzoic acid |

| 4-Fluorotoluene | Chlorination, then Hydrolysis | 1. Cl₂, UV light; 2. H₂O, FeCl₃/ZnCl₂ catalyst | 4-Fluorobenzoyl chloride |

Multi-step Synthetic Strategies and Reaction Sequences

More complex, multi-step strategies are often employed to build the target molecule, allowing for the precise introduction of functional groups. These sequences can involve a series of fundamental organic reactions.

A synthetic route to prepare halogenated benzoic acids can involve a sequence of nitration, reduction, and substitution reactions. For instance, a known process starts with 2,4-dichloro-5-fluorobenzoic acid, which undergoes nitration to yield 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. google.com This nitro-substituted compound is then subjected to reduction, followed by a Sandmeyer reaction, which involves diazotization of the resulting amine and subsequent substitution to introduce the final halogen. google.com

In a related example, 3,4-dichloro-5-nitrobenzotrifluoride (B1304684) is reacted with an alkali metal fluoride (B91410), such as anhydrous potassium fluoride, in the presence of a phase-transfer catalyst like tetramethylammonium (B1211777) chloride. google.com This step substitutes a chlorine atom with fluorine. The resulting intermediate, 3-chloro-4-fluoro-5-nitrobenzotrifluoride, can then be converted to the target scaffold via processes like chloro-denitration. google.com

| Step | Reaction | Reactants |

| 1 | Nitration | 2,4-Dichloro-5-fluorobenzoic acid |

| 2 | Reduction | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid |

| 3 | Sandmeyer Reaction | Amine intermediate from reduction step |

A more direct application of this type of sequence for a related precursor involves the diazotization of 3,4-dichloroaniline. google.com The substrate is treated with nitrosyl sulfuric acid in the presence of concentrated sulfuric acid and water at low temperatures (0-5°C) to form the diazonium salt, which is then used in subsequent coupling reactions. google.com

The interplay between esterification and nitration is a key strategy in the synthesis of substituted benzoic acids. In one documented route, the process begins with the nitration of a substituted benzoic acid, which can be a slow reaction due to the electron-withdrawing nature of existing halogen and carboxylic acid groups, often requiring elevated temperatures. semanticscholar.org The resulting nitrobenzoic acid is then subjected to esterification. semanticscholar.org This step is strategically important as introducing an ester group can reduce the solubility of the intermediate in water, facilitating separation and purification in later stages. semanticscholar.org Following esterification, the nitro group is reduced, typically through catalytic hydrogenation. semanticscholar.org

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a key intermediate, can be prepared from 2,4-dichloro-5-fluorobenzoic acid via nitration. sigmaaldrich.com This intermediate is then used in further synthetic steps. sigmaaldrich.com Another method involves the nitration and subsequent oxidation of 2,4-dichloro-5-fluoro acetophenone in a one-pot synthesis using nitric acid, which simplifies the procedure. google.com

| Strategy | Step 1 | Step 2 | Purpose of Esterification |

| Nitration-Esterification | Nitration of a substituted benzoic acid | Esterification of the nitro-product | To reduce water solubility and simplify purification |

| One-pot Nitration-Oxidation | Nitration of 2,4-dichloro-5-fluoro acetophenone | Oxidation | To create the carboxylic acid functionality directly |

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and reaction conditions.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, though specific examples for the direct synthesis of this compound are not prominently detailed in the provided search results. However, the principles are widely applicable. Palladium-catalyzed reactions are used for a variety of transformations, including fluorination and carbonylation. nih.govrsc.org For instance, a method for the palladium-catalyzed fluorination of cyclic vinyl triflates has been developed, which showcases the utility of palladium in creating C-F bonds. nih.gov In other contexts, palladium catalysts facilitate three-component carbonylative reactions to synthesize complex heterocyclic structures. rsc.org While a direct palladium-catalyzed route to this compound is not specified, hydrogenation steps in multi-step syntheses often utilize palladium on carbon (Pd/C) as the catalyst for the reduction of nitro groups to amines. semanticscholar.org

Friedel-Crafts Catalysis in Halogenation

While direct Friedel-Crafts halogenation is less commonly cited, Friedel-Crafts acylation serves as a cornerstone in a well-documented synthetic pathway to the precursor of 2,4-dichloro-5-fluorobenzoic acid. This method involves the reaction of a substituted benzene (B151609) ring with an acylating agent in the presence of a Lewis acid catalyst. A prominent example is the reaction of 2,4-dichlorofluorobenzene with acetyl chloride, catalyzed by aluminum chloride (AlCl₃). google.comgoogle.com This acylation step yields 2,4-dichloro-5-fluoro-acetophenone, a key intermediate that is subsequently oxidized to form the final benzoic acid product. google.com

The reaction is typically performed at elevated temperatures, for instance, stirring at 120°C for two hours, to drive the reaction to completion. google.comgoogle.com The choice of aluminum chloride as the catalyst is standard for Friedel-Crafts reactions, though it is often required in stoichiometric amounts, which can lead to significant waste streams. researchgate.net Research into alternative catalysts, such as rare earth metal triflates (e.g., Re(OTf)₃), has been explored for similar acylation reactions to facilitate catalyst recovery and reuse, aligning with greener chemistry principles. researchgate.net

| Starting Material | Reagent | Catalyst | Temperature | Reaction Time | Intermediate Product |

|---|---|---|---|---|---|

| 2,4-Dichlorofluorobenzene | Acetyl chloride | Aluminum chloride | 120°C | 2 hours | 2,4-Dichloro-5-fluoro-acetophenone |

Heterogeneous Catalysis (e.g., Pd/C)

Heterogeneous catalysts, such as palladium on carbon (Pd/C), play a significant role in multi-step syntheses that yield related polychlorinated and fluorinated benzoic acids. These catalysts are primarily employed for hydrogenation reactions, most notably the selective reduction of nitro groups to amines. researchgate.netresearchgate.net This step is crucial in pathways that build the final molecule through diazotization and subsequent substitution reactions.

For instance, in the synthesis of 2-amino-4-chloro-3,5-difluorobenzoic acid, a related compound, the precursor is reduced using H₂ gas with a Pd/C catalyst. researchgate.net This method is highlighted as an environmentally friendly approach that achieves excellent yields (95.6%) without reducing the carboxylic acid group. researchgate.net The use of heterogeneous catalysts like Pd/C is advantageous because they can be easily separated from the reaction mixture by filtration, allowing for recovery and recycling, which is both economically and environmentally beneficial. lidsen.com While not a direct method for forming the title compound in one step, this catalytic reduction is a key enabling technology in its broader synthetic context.

| Reaction Type | Substrate Example | Catalyst | Solvent | Product Example | Yield | Source |

|---|---|---|---|---|---|---|

| Nitro Group Reduction | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | Pd/C | Not specified | 2-Amino-4-chloro-3,5-difluorobenzoic acid | 95.6% | researchgate.net |

| Nitro Group Reduction | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Pd/C | Not specified | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97.0% | semanticscholar.org |

Optimization of Reaction Conditions and Yield

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity while ensuring process safety and efficiency.

Influence of Reactant Ratios and Concentrations

The stoichiometry of reactants and catalysts is a critical factor in driving synthetic reactions toward the desired product and minimizing the formation of impurities. In the Friedel-Crafts acylation route to the acetophenone precursor, specific molar ratios are employed; for example, reacting 0.2 moles of 2,4-dichlorofluorobenzene with 0.3 moles of acetyl chloride and 0.5 moles of aluminum chloride. google.comgoogle.com The excess of the catalyst is typical for such reactions. In other syntheses of related compounds, the equivalents of reagents like sodium nitrite (B80452) (NaNO₂) and sulfuric acid (H₂SO₄) for diazotization steps have been systematically studied to obtain the highest possible yields. semanticscholar.org Adjusting these ratios can significantly impact reaction completeness and selectivity.

Temperature and Residence Time Optimization

Temperature control is paramount in the synthesis of halogenated aromatic acids. The Friedel-Crafts acylation step is conducted at an elevated temperature of 120°C, while the subsequent oxidation of the intermediate with a hypochlorite solution involves refluxing for 2 hours. google.com A more modern approach using a continuous-flow reactor for the oxidation of 2,4-dichloro-5-fluoroacetophenone found that full conversion could be achieved at a lower temperature of 70°C under 2 bar of pressure. acs.org This demonstrates how process technology can alter optimal temperature settings. Residence time, particularly in flow chemistry, is a key variable that is optimized to ensure complete reaction without promoting degradation or side reactions. acs.orgresearchgate.net

| Synthetic Step | Process Type | Optimized Temperature | Pressure | Outcome | Source |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Batch | 120°C | Atmospheric | Formation of acetophenone intermediate | google.com |

| Oxidation of Acetophenone | Batch | Reflux | Atmospheric | Formation of benzoic acid | google.com |

| Oxidation of Acetophenone | Continuous Flow | 70°C | 2 bar | Full conversion to benzoic acid | acs.org |

Solvent Effects on Reaction Outcomes and Intermediate Stability

The choice of solvent can profoundly influence reaction pathways, yields, and the stability of intermediates. In some palladium-catalyzed reactions related to benzoic acid synthesis, using a neat alcohol as the solvent resulted in the highest catalyst efficiency. researchgate.net Solvents can also determine whether a reaction is under kinetic or thermodynamic control, which has significant implications for the final product distribution. nih.gov In the established synthesis for 2,4-dichloro-5-fluorobenzoic acid, the process involves multiple solvents for different purposes: the acylation reaction may be run without a solvent or in a diluent, the workup phase uses methylene (B1212753) chloride for extraction, and the final oxidation occurs in an aqueous sodium hypochlorite solution. google.comgoogle.com In another described process, toluene is used as a solvent for the reaction of 2,4-dichloro-5-fluorobenzoic acid to form its acyl chloride. chemicalbook.com This illustrates the strategic selection of solvents for reaction, extraction, and purification.

Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. researchgate.netchemistryjournals.net In the context of this compound synthesis, this involves several considerations. A key advancement is the shift from traditional batch processing to continuous-flow systems for hazardous reactions like oxidation. acs.org Flow chemistry offers superior heat and mass transfer, improving safety and control, which can lead to higher yields and fewer byproducts. acs.org

The use of recyclable heterogeneous catalysts like Pd/C for reduction steps is another green strategy, as it avoids the use of stoichiometric metal reagents and simplifies product purification. researchgate.net The overarching goal is to design synthetic routes with high atom economy, reduced waste (as measured by metrics like cumulative process mass intensity or cPMI), and the use of less hazardous solvents and reagents, contributing to a more sustainable chemical manufacturing process. rsc.orgbridgew.educhemrxiv.org

Chemical Reactivity and Transformation Mechanisms of 3,4 Dichloro 5 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com The general mechanism involves an initial attack by the nucleophilic π-system of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pitt.edumasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

For 3,4-dichloro-5-fluorobenzoic acid, the benzene (B151609) ring is significantly deactivated towards electrophilic attack. msu.eduquora.comlibretexts.org This deactivation stems from the powerful electron-withdrawing inductive effects of the three halogen atoms and the carboxylic acid group. msu.edulibretexts.org Consequently, these reactions are slower than those of benzene and require harsh conditions, such as the use of strong acid catalysts, to proceed. masterorganicchemistry.commsu.eduvanderbilt.edu

The -COOH group at C1 directs incoming electrophiles to the meta positions (C3 and C5), both of which are already substituted.

The -Cl group at C3 directs to its ortho positions (C2 and C4) and its para position (C6). Position C4 is occupied.

The -Cl group at C4 directs to its ortho positions (C3 and C5), which are occupied.

The -F group at C5 directs to its ortho positions (C4 and C6) and its para position (C2). Position C4 is occupied.

Considering these directing effects, electrophilic substitution is most likely to occur at positions C2 and C6, which are ortho/para to the halogen substituents and not sterically hindered by adjacent groups.

Halogenation is a classic electrophilic aromatic substitution reaction that introduces a halogen atom (Cl, Br, I) onto the benzene ring. vanderbilt.edu The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. youtube.comvanderbilt.edu

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.comgoogle.com

The nitration of highly deactivated rings, such as those bearing multiple halogen and carboxyl groups, requires strong reaction conditions. google.com For instance, the nitration of 2,5-dichlorobenzoic acid to produce 2,5-dichloro-3-nitrobenzoic acid is achieved using a mixture of nitric acid and sulfuric acid. google.com Similarly, the synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is known, indicating that nitration on a closely related isomer is feasible. sigmaaldrich.com Based on these precedents and the directing effects of the substituents, the nitration of this compound would be expected to yield a mixture of 3,4-dichloro-5-fluoro-2-nitrobenzoic acid and 3,4-dichloro-5-fluoro-6-nitrobenzoic acid, with the reaction requiring forcing conditions due to the heavily deactivated substrate.

Nucleophilic Substitution Reactions Involving Halogen Atoms

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org These groups activate the ring towards attack by a nucleophile. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents, which is a key stabilizing factor. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The this compound molecule, with its four electron-withdrawing groups, is a prime candidate for SNAr reactions. The relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, suggesting that the fluorine atom at C5 might be the most labile. However, the regioselectivity is determined by which position leads to the most stable Meisenheimer complex. Stabilization is greatest when the negative charge can be delocalized onto the activating groups, particularly those in the ortho and para positions relative to the site of attack. libretexts.org Attack at C4 (bearing a Cl) would allow for delocalization of the negative charge onto the para-carboxyl group, providing significant stabilization. Therefore, nucleophilic substitution is plausible at the halogen-substituted positions, with the precise location depending on the nucleophile and reaction conditions.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a variety of well-established chemical transformations.

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging but is often achieved by heating in high-boiling point solvents, sometimes in the presence of a catalyst. oup.comoup.com For halogenated benzoic acids, thermal decarboxylation has been studied in solvents like resorcinol (B1680541) and catechol. oup.compjsir.org The mechanism can be complex, but for chlorobenzoic acids, an electrophilic substitution mechanism (SE2) has been proposed, where a proton source facilitates the replacement of the -COOH group. oup.comoup.com The electron-withdrawing halogen substituents can influence the reaction rate. pjsir.org More modern methods may also employ metal catalysts, such as copper or palladium compounds, to facilitate the reaction under milder conditions. acs.orgnih.gov

The carboxylic acid functional group can be converted into several other important functional groups, including alcohols, acid chlorides, and esters.

Reduction to Alcohol : The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting benzoic acids to their corresponding benzyl (B1604629) alcohols. quora.comwikipedia.org Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce carboxylic acids directly but can be used if the acid is first converted to a more reactive derivative like an ester, or if activating reagents like iodine are used in conjunction. sci-hub.sechemicalforums.com

Formation of Acid Chloride : The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acid chloride. This is a crucial step for synthesizing many other carboxylic acid derivatives. Standard reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). researchgate.netvaia.comprepchem.comsciencemadness.org

Esterification : Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄). tcu.edudergipark.org.tr This is an equilibrium process known as Fischer esterification. To drive the reaction to completion, an excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edu For sterically hindered benzoic acids, alternative methods, such as using trifluoroacetic anhydride, can be more effective. acs.org Solid acid catalysts are also employed in modern, environmentally friendly protocols. ijstr.org

Esterification Reactions

The esterification of this compound, a standard reaction of carboxylic acids, involves reacting the acid with an alcohol in the presence of an acid catalyst to yield an ester and water. This reversible process, known as Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it forms. suniv.ac.in

The reactivity of the benzoic acid derivative in esterification is influenced by the electronic effects of its substituents. The chlorine and fluorine atoms on the benzene ring of this compound are electron-withdrawing groups. These groups increase the electrophilicity of the carbonyl carbon, but can also affect the acidity of the carboxylic acid and the stability of the reaction intermediates. For fluorinated benzoic acids, common catalysts include sulfuric acid (H₂SO₄) or heterogeneous catalysts. kaibangchem.comrsc.org For instance, the esterification of various fluorinated aromatic carboxylic acids with methanol (B129727) has been successfully achieved using catalysts like a BF₃·MeOH complex or solid-supported catalysts such as UiO-66-NH₂. rsc.org

A typical laboratory procedure would involve heating this compound with an alcohol (such as ethanol (B145695) or methanol) and a catalytic amount of a strong mineral acid. kaibangchem.com In a related example, the esterification of 3-chloro-2,4-difluoro-5-nitrobenzoic acid with ethanol proceeds with a good yield, demonstrating the viability of this reaction for polysubstituted benzoic acids. semanticscholar.org Microwave-assisted esterification in a sealed vessel has also been explored for substituted benzoic acids, which can accelerate reaction rates. researchgate.net

The general reaction is as follows:

C₇H₃Cl₂FO₂ + R-OH ⇌ C₇H₂Cl₂FO(OR) + H₂O (this compound + Alcohol ⇌ Ester + Water)

| Reactant | Conditions | Product | Yield | Reference |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.), Reflux | Ethyl 4-fluoro-3-nitrobenzoate | 78% | researchgate.net |

| 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86% | semanticscholar.org |

| Various Fluorobenzoic Acids | Methanol, UiO-66-NH₂ | Corresponding Methyl Esters | High | rsc.org |

This table presents data for analogous compounds to illustrate typical reaction conditions and yields for the esterification of substituted fluorobenzoic acids.

Acyl Chloride Formation and Reactivity

This compound can be readily converted into its more reactive derivative, 3,4-dichloro-5-fluorobenzoyl chloride. Acyl chlorides are valuable synthetic intermediates due to the excellent leaving group ability of the chloride ion, making them susceptible to nucleophilic acyl substitution. This allows for the synthesis of esters, amides, and other carboxylic acid derivatives. wikipedia.org

The selection of the chlorinating agent is crucial for the efficient synthesis of the acyl chloride.

Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for preparing acyl chlorides from carboxylic acids. libretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification. libretexts.org The reaction is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.org

Reaction with Thionyl Chloride: C₇H₃Cl₂FO₂ + SOCl₂ → C₇H₂Cl₃FO + SO₂ + HCl

For the analogous 2,4-dichloro-5-fluorobenzoic acid, treatment with thionyl chloride is a documented method for producing the corresponding acyl chloride. This process typically involves heating the carboxylic acid with an excess of thionyl chloride, followed by distillation to purify the product.

Bis(trichloromethyl)carbonate (BTC or Triphosgene): Bis(trichloromethyl)carbonate, a solid and safer alternative to the highly toxic phosgene (B1210022) gas, is another excellent reagent for this transformation. BTC reacts with carboxylic acids, often in the presence of a catalyst like DMF, to form the acyl chloride with high purity and yield. A key advantage of BTC is that it is a stable solid that can be handled more conveniently than gaseous or corrosive liquid reagents.

In a procedure for the closely related 2,4-dichloro-5-fluorobenzoic acid, the acid is treated with BTC in toluene (B28343) at an elevated temperature. chemicalbook.com This reaction proceeds smoothly to give the acyl chloride in near-quantitative yield. chemicalbook.com

| Reagent | Catalyst | Byproducts | Advantages | Reference |

| Thionyl Chloride (SOCl₂) | DMF (optional) | SO₂, HCl (gaseous) | Readily available, gaseous byproducts simplify purification. | wikipedia.orglibretexts.org |

| Bis(trichloromethyl)carbonate (BTC) | DMF | CO₂, HCl | Solid reagent (safer than phosgene), high yields, mild conditions. | chemicalbook.com |

This interactive table compares common reagents for the synthesis of acyl chlorides from carboxylic acids.

Hydrolysis Reactions of Derivatives

Derivatives of this compound, such as its esters and acyl chloride, can undergo hydrolysis to regenerate the parent carboxylic acid.

Hydrolysis of Esters: Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous solution containing a strong acid like HCl or H₂SO₄. suniv.ac.in Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to produce the carboxylate salt, which is then acidified in a separate step to yield the carboxylic acid. The hydrolysis of ethyl p-fluorobenzoate, for example, is achieved by refluxing with alcoholic potassium hydroxide. orgsyn.org

Hydrolysis of Acyl Chlorides: Acyl chlorides are highly reactive and readily hydrolyze upon contact with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Due to their high reactivity, this transformation usually does not require a catalyst.

General Hydrolysis Reaction: C₇H₂Cl₃FO (Acyl Chloride) + H₂O → C₇H₃Cl₂FO₂ (Carboxylic Acid) + HCl

In a related process, the hydrolysis of 2,4-dichloro-5-fluoro-1-trichloromethylbenzene, which can be considered a precursor to the acyl chloride, is carried out with water, sometimes with a catalyst like iron(III) chloride, to form the benzoyl chloride.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily available literature, the principles can be understood by examining studies on related substituted benzoic acids.

Reaction Kinetics: The rates of reactions like esterification and hydrolysis are significantly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying this relationship. wikipedia.org In this equation, 'k' is the rate constant for the substituted acid, 'k₀' is the rate constant for the unsubstituted benzoic acid, 'σ' is the substituent constant (which depends on the substituent and its position), and 'ρ' is the reaction constant (which depends on the reaction type). wikipedia.org

The chlorine and fluorine atoms in this compound are electron-withdrawing groups (EWGs). For reactions like base-catalyzed ester hydrolysis, where a negative charge builds up in the transition state, EWGs stabilize the transition state and accelerate the reaction, resulting in a positive ρ value. wikipedia.org Conversely, for acid-catalyzed esterification, the effect is more complex, but electron-withdrawing substituents generally decrease the reaction rate, leading to a negative ρ value. wikipedia.org For example, the acid-catalyzed esterification of substituted benzoic esters in ethanol has a reaction constant (ρ) of -0.085. wikipedia.org

Kinetic studies on the esterification of benzoic acid with butanol have determined the activation energies for the forward and reverse reactions to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua A study on the hydrolysis of a complex molecule containing a 3,4-dichloroisothiazole ring found that the process followed first-order kinetics, with half-lives dependent on pH and temperature. nih.gov

Thermodynamics: The thermodynamics of these reactions are also influenced by the substituents. For esterification, the reaction is typically slightly endothermic or nearly thermoneutral. The thermal effect for the esterification of benzoic acid with 1-butanol (B46404) has been calculated to be 622 J·mol⁻¹. dnu.dp.ua The formation of an acyl chloride from a carboxylic acid using thionyl chloride is thermodynamically favorable due to the formation of stable gaseous byproducts (SO₂ and HCl), which drives the equilibrium toward the products.

| Reaction | Influencing Factors | Kinetic/Thermodynamic Parameters (Analogous Systems) | Reference |

| Esterification | Electronic effects of substituents, Temperature, Catalyst | Activation Energy (Benzoic Acid): ~58 kJ/mol; Reaction Constant (ρ): -0.085 (acid-catalyzed) | wikipedia.orgdnu.dp.ua |

| Ester Hydrolysis | pH, Temperature, Electronic effects | Reaction Constant (ρ): +2.498 (base-catalyzed, ethyl benzoates) | wikipedia.org |

| Acyl Chloride Formation | Reagent Choice | Thermodynamically favorable due to gaseous byproduct formation (SO₂, HCl). | libretexts.org |

This table summarizes the key factors and provides example kinetic and thermodynamic data from related chemical systems to infer the behavior of this compound.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro 5 Fluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 2,4-Dichloro-5-fluorobenzoic acid, like other benzoic acid derivatives, is characterized by distinct absorption bands corresponding to the vibrations of its constituent functional groups. The spectrum for 2,4-Dichloro-5-fluorobenzoic acid has been recorded, typically using a KBr pellet or ATR technique. nih.gov

Key regions in the FTIR spectrum include:

O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding.

C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group in the carboxylic acid, typically appears in the range of 1680-1710 cm⁻¹.

C-C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the 1000-1300 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively.

C-F, C-Cl Stretching: The vibrations of the carbon-fluorine and carbon-chlorine bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2,4-Dichloro-5-fluorobenzoic acid has been documented. nih.gov In contrast to the FTIR spectrum, the O-H stretching vibration is generally weak in the Raman spectrum. Conversely, the symmetric stretching vibrations of the aromatic ring and the C=C bonds often produce strong signals. The C=O stretching vibration also gives a characteristic Raman band.

Vibrational Assignment and Analysis of Fundamental Modes

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| ν(O-H) | 2500-3300 (broad) | O-H stretching in carboxylic acid dimer |

| ν(C-H) | 3000-3100 | Aromatic C-H stretching |

| ν(C=O) | 1680-1710 | Carbonyl stretching in carboxylic acid |

| ν(C=C) | 1400-1600 | Aromatic C=C stretching |

| δ(O-H) | 1300-1440 | In-plane O-H bending |

| ν(C-O) | 1210-1320 | C-O stretching in carboxylic acid |

| ν(C-F) | 1100-1250 | C-F stretching |

| ν(C-Cl) | 600-800 | C-Cl stretching |

| γ(O-H) | 870-960 | Out-of-plane O-H bending |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The exact frequencies will vary based on the specific molecular environment and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 2,4-Dichloro-5-fluorobenzoic acid, the spectrum would show signals for the two aromatic protons and the carboxylic acid proton. nih.gov

The expected features of the ¹H NMR spectrum of 2,4-Dichloro-5-fluorobenzoic acid are:

Carboxylic Acid Proton: A singlet, typically in the downfield region (δ 10-13 ppm), which may be broad and can exchange with D₂O.

Aromatic Protons: Two distinct signals in the aromatic region (δ 7-8.5 ppm). The chemical shifts and coupling patterns (splitting) of these protons are influenced by the surrounding chloro and fluoro substituents. The fluorine atom will cause additional splitting (H-F coupling).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For 2,4-Dichloro-5-fluorobenzoic acid, seven distinct signals are expected, one for the carboxylic carbon and six for the aromatic carbons. nih.gov

The anticipated regions for the signals in the ¹³C NMR spectrum are:

Carboxylic Carbon: A signal in the range of δ 165-175 ppm.

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The chemical shifts are significantly affected by the electronegative halogen substituents. The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant.

The following table provides a hypothetical representation of the type of data that would be obtained from a ¹³C NMR spectrum of a substituted benzoic acid.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O | 165-175 | s |

| C-COOH | 125-135 | s or d |

| C-Cl | 130-140 | d |

| C-F | 150-165 | d (large ¹JCF) |

| C-H | 115-130 | d |

Note: s = singlet, d = doublet. The actual chemical shifts and coupling constants are specific to the molecule's structure.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Compounds

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the identification and characterization of fluorine-containing compounds like 3,4-Dichloro-5-fluorobenzoic acid. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection, surpassed only by ¹H and ³H nuclei. wikipedia.org

A key feature of ¹⁹F NMR is its extensive chemical shift range, which can span over 800 ppm. For organofluorine compounds, this range is typically between -50 ppm and -220 ppm. wikipedia.org This wide dispersion of chemical shifts makes ¹⁹F NMR particularly sensitive to the local electronic environment of the fluorine atom. The chemical shift is significantly influenced by the nature of substituents on the aromatic ring, as well as solvent and concentration effects. biophysics.org Electron-withdrawing groups generally cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com

In the case of this compound, the fluorine atom is situated on a benzene ring substituted with two chlorine atoms and a carboxylic acid group. The precise chemical shift of the fluorine atom would be influenced by the combined electronic effects of these substituents. For comparison, the ¹⁹F chemical shift of 4-fluorobenzoic acid in pyridine (B92270) is reported relative to fluorobenzene. spectrabase.com The presence of the two electron-withdrawing chlorine atoms and the carboxylic acid group in this compound would be expected to shift the ¹⁹F signal downfield compared to unsubstituted fluorobenzene.

Long-range spin-spin couplings between ¹⁹F and ¹H nuclei are also commonly observed in the spectra of fluorinated aromatic compounds, providing additional structural information. wikipedia.org For this compound, coupling between the fluorine nucleus and the aromatic protons would be expected.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups

| Functional Group | Typical Chemical Shift Range (ppm, relative to CFCl₃) |

| CF₃ groups | -50 to -70 |

| Aromatic C-F | -100 to -170 |

| CH₂F groups | -200 to -220 |

This table provides general ranges; specific shifts depend on the complete molecular structure. wikipedia.orgalfa-chemistry.com

Mass Spectrometry Techniques

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an essential technique for determining the elemental composition of compounds like this compound. sci-hub.se ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), allowing for the determination of the molecular weight with high accuracy. sci-hub.se

For this compound, analysis in negative ion mode would produce a deprotonated molecule, [C₇H₂Cl₂FO₂]⁻. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which is crucial for the unambiguous identification of halogenated compounds in complex mixtures. acs.orgresearchgate.net

A characteristic fragmentation pathway for deprotonated benzoic acids in tandem mass spectrometry (MS/MS) is the loss of carbon dioxide (CO₂). sci-hub.se This fragmentation would result in the formation of a dichlorofluorophenyl anion. The presence of two chlorine atoms would also produce a characteristic isotopic pattern in the mass spectrum, with the relative abundance of the [M-H]⁻ and [M-H+2]⁻ ions reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. sci-hub.se

Table 2: Expected HRESIMS Data for this compound

| Ion | Expected Exact Mass (Da) |

| [C₇H₃Cl₂FO₂] (Neutral) | 207.9494 |

| [C₇H₂Cl₂FO₂]⁻ ([M-H]⁻) | 206.9416 |

| [C₆H₂Cl₂F]⁻ ([M-H-CO₂]⁻) | 162.9518 |

Exact masses are calculated based on the most abundant isotopes.

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. researchgate.net This makes it a valuable tool for studying the interaction of molecules like this compound with various surfaces. nih.gov

When this compound is adsorbed onto a substrate, XPS can be used to identify the presence of carbon, oxygen, chlorine, and fluorine on the surface. High-resolution XPS scans of the C 1s, O 1s, Cl 2p, and F 1s regions can provide detailed information about the chemical bonding environment. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in the aromatic ring, the carboxylic acid group (C=O and C-O), and any adventitious carbon contamination. acs.org

The binding energies of the core-level electrons are sensitive to the chemical environment. For example, the binding energy of the F 1s electron in this compound would be characteristic of a fluorine atom bonded to an aromatic ring. Changes in these binding energies upon adsorption can indicate the nature of the interaction with the surface, such as the formation of chemical bonds or weaker intermolecular forces. nih.govescholarship.org XPS can also be used for depth profiling, often in combination with ion sputtering, to investigate the structure of thin films of the compound on a surface. researchgate.net

Other Spectroscopic Methods

Solid-State Ultraviolet-Visible (UV-Vis) Spectroscopy

Solid-state Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a sample, providing information about its electronic transitions. The UV-Vis spectrum of benzoic acid and its derivatives is characterized by absorption bands arising from π-π* transitions within the benzene ring and n-π* transitions associated with the carbonyl group of the carboxylic acid function. rsc.org

For this compound in the solid state, the positions and intensities of these absorption bands would be influenced by the halogen substituents and the intermolecular interactions in the crystal lattice. The chlorine and fluorine atoms, being auxochromes, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzoic acid. The specific solvent used in solution-phase UV-Vis can also significantly affect the spectrum, particularly for the deprotonated species. rsc.org

Luminescence Spectroscopy

Luminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the light emitted by a substance after it has absorbed light. Benzoic acid and some of its derivatives are known to exhibit luminescence. rsc.org For example, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid are fluorescent. umich.edu

The luminescence properties of this compound would depend on the efficiency of intersystem crossing from the singlet excited state to the triplet state, which can be influenced by the presence of heavy atoms like chlorine (the heavy-atom effect). This effect can enhance phosphorescence at the expense of fluorescence. The emission spectra, if observed, would provide further insights into the electronic structure and excited-state properties of the molecule. The solid-state packing and intermolecular interactions can also significantly affect the luminescence properties. acs.org

Chromatographic Monitoring of Reactions (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound and its subsequent conversion into various derivatives. This method allows for a rapid, qualitative assessment of the consumption of starting materials and the formation of products, providing crucial information for determining reaction completion. The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents).

The progress of a reaction, such as the esterification or amidation of this compound, can be effectively tracked by periodically taking small aliquots from the reaction mixture and analyzing them by TLC. rochester.edulibretexts.org A typical TLC analysis for reaction monitoring involves spotting the starting material, the reaction mixture, and a "co-spot" (a combination of the starting material and the reaction mixture) on a single plate. rochester.edu This allows for a direct comparison and helps in unequivocally identifying the spot corresponding to the starting material in the reaction lane.

The choice of the eluting solvent system is critical for achieving good separation of the reactant and product spots. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) is often employed. The polarity of the solvent system is adjusted to obtain a retention factor (R_f) for the starting material of approximately 0.2-0.4, which generally ensures that the product, being of a different polarity, will have a distinct R_f value. rochester.edu

For instance, in the conversion of this compound to its methyl ester, the product (methyl 3,4-dichloro-5-fluorobenzoate) is less polar than the starting carboxylic acid. Consequently, the product will travel further up the TLC plate, resulting in a higher R_f value. The reaction is considered complete when the spot corresponding to the starting acid is no longer visible in the lane of the reaction mixture.

Visualization of the spots on the TLC plate is commonly achieved under UV light, as aromatic compounds like this compound and its derivatives are typically UV-active. rochester.edu Alternatively, staining reagents can be used. For carboxylic acids, a pH indicator spray like bromocresol green can be effective, which reveals the acidic spot against a colored background. psu.edu

In cases where the R_f values of the reactant and product are very similar, derivatization can be employed to enhance separation. For example, conversion of the carboxylic acids to their p-bromophenacyl esters can lead to better chromatographic resolution. psu.edu

The following table provides a hypothetical yet representative example of TLC monitoring for the synthesis of an amide derivative from this compound.

| Time (hours) | Reactant Spot (R_f) | Product Spot (R_f) | Observations |

| 0 | 0.35 | - | Only the starting material is present. |

| 1 | 0.35 (intense) | 0.60 (faint) | The reaction has started, a new product spot is visible. |

| 3 | 0.35 (faint) | 0.60 (intense) | The majority of the starting material has been consumed. |

| 5 | - | 0.60 | The reaction is complete, no starting material is detected. |

| TLC conditions: Silica gel plate with a mobile phase of hexane:ethyl acetate (2:1). Visualization under UV light (254 nm). |

This systematic monitoring ensures that the reaction is allowed to proceed to completion and provides the basis for deciding the appropriate time for work-up and purification of the product.

Computational Chemistry Investigations of 3,4 Dichloro 5 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure, energy, and properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It has become a widely used tool in chemistry and physics due to its favorable balance between computational cost and accuracy. nih.gov The core principle of DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mpg.defiveable.me

Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density, a function of only three spatial coordinates. mpg.de The total energy in DFT is calculated using functionals that approximate the exchange and correlation interactions between electrons. fiveable.me This approach allows for the study of a wide range of molecular properties, including:

Molecular structures and energies

Vibrational frequencies

Electric and magnetic properties

Reaction pathways and mechanisms fiveable.me

For a molecule like 3,4-dichloro-5-fluorobenzoic acid, DFT would be used to model how the electron-withdrawing effects of the chlorine and fluorine atoms influence the electronic distribution within the benzene (B151609) ring and the acidity of the carboxylic acid group.

The accuracy of a DFT calculation is highly dependent on two key choices: the exchange-correlation functional and the basis set.

Level of Theory (Functional): The functional defines the approximation used for the exchange-correlation energy. Functionals are categorized into different "rungs" of Jacob's Ladder, from the simple Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) and more complex hybrid functionals (like B3LYP) and double-hybrids, which offer increasing accuracy. fiveable.me For aromatic compounds, hybrid functionals are often a good starting point.

Basis Set: A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. youtube.com The size and complexity of the basis set directly impact the accuracy and computational cost. youtube.com For molecules containing halogens, such as this compound, the choice of basis set is particularly important. Pople-style basis sets (e.g., 6-31G(d,p) or the larger 6-311+G(d,p)) are common. youtube.com Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are also frequently used. researchgate.net For halogenated compounds, it is crucial to include polarization functions (e.g., 'd' and 'p' in parentheses) and diffuse functions ('+' or 'aug-') to accurately describe the anisotropic distribution of electrons and potential non-covalent interactions. nih.govsemanticscholar.org

A comparative study found that for halogen-bonded complexes, the DGDZVP basis set performed exceptionally well, even outperforming some larger triple-zeta basis sets. nih.govresearchgate.net The selection of an appropriate basis set is a critical step to ensure reliable computational results for halogenated molecules. nih.gov

Molecular Geometry and Conformer Analysis

DFT is a powerful tool for determining the three-dimensional structure of molecules and exploring their different possible conformations.

A key application of DFT is geometry optimization, where the calculation systematically alters the molecular structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process yields the equilibrium geometry of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, a geometry optimization would reveal the precise positions of the halogen atoms and the carboxylic acid group relative to the benzene ring. It would also determine the planarity of the molecule and the extent of any steric hindrance between the substituents. The results of such a calculation would typically be presented in a table format.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a template showing the type of data that would be generated from a DFT geometry optimization. Specific values are not available from published literature.)

| Parameter | Atom(s) Involved | Calculated Bond Length (Å) | Calculated Bond Angle (°) | Calculated Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Length | C-C (ring) | Value | ||

| Bond Length | C-Cl | Value | ||

| Bond Length | C-F | Value | ||

| Bond Length | C-C (carboxyl) | Value | ||

| Bond Length | C=O | Value | ||

| Bond Length | C-O | Value | ||

| Bond Angle | C-C-C (ring) | Value | ||

| Bond Angle | Cl-C-C | Value | ||

| Bond Angle | F-C-C | Value |

The potential energy landscape (or potential energy surface, PES) describes the energy of a molecule as a function of its geometry. epfl.ch Investigating the PES is crucial for understanding conformational flexibility, particularly the rotation around single bonds. q-chem.comreadthedocs.io

For this compound, a key flexible coordinate is the dihedral angle defining the rotation of the carboxylic acid group relative to the plane of the benzene ring. A "relaxed PES scan" can be performed, where this dihedral angle is systematically varied in steps (e.g., every 10 degrees), and at each step, the rest of the molecular geometry is re-optimized. q-chem.comq-chem.comuni-muenchen.de

This process generates a potential energy profile that shows how the molecule's energy changes with the rotation of the carboxylic group. The minima on this profile correspond to stable conformers, while the maxima represent the rotational energy barriers between them. This analysis would determine the most stable orientation of the carboxylic acid group and the energy required to rotate it.

Spectroscopic Property Predictions and Correlations

DFT calculations can predict various spectroscopic properties, providing valuable data that can be compared with experimental results to confirm molecular structures and understand their vibrational and electronic behavior.

For this compound, DFT could be used to predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. A frequency calculation performed on the optimized geometry yields the vibrational modes of the molecule. These can be correlated with experimental IR and Raman spectra to assign specific peaks to the stretching and bending motions of bonds, such as the C=O stretch of the carboxylic acid, C-Cl stretches, C-F stretches, and various vibrations of the aromatic ring.

Similarly, NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR data to aid in the assignment of signals. The accuracy of these predictions allows for a powerful synergy between computational and experimental techniques in structural elucidation.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table is a template showing the type of data that would be generated from a DFT frequency calculation. Specific values are not available from published literature and are typically scaled to better match experimental data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| O-H stretch | Value | Value | Value |

| C=O stretch | Value | Value | Value |

| C-Cl stretch | Value | Value | Value |

| C-F stretch | Value | Value | Value |

| Aromatic C-H stretch | Value | Value | Value |

Calculated Vibrational Frequencies and Potential Energy Distributions

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the vibrational characteristics of molecules like this compound. These theoretical calculations provide a detailed understanding of the molecule's infrared (IR) and Raman spectra. By using specific basis sets, such as the 6-311++G(d,p) level of theory, researchers can predict the harmonic vibrational frequencies of the molecule in its ground state.

The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental data. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

The Potential Energy Distribution (PED) analysis is crucial for assigning these calculated frequencies to specific molecular motions. PED breaks down each vibrational mode into contributions from various internal coordinates, such as bond stretching, angle bending, and torsional motions. This allows for an unambiguous assignment of the observed spectral bands. For instance, the characteristic vibrations of the phenyl ring, the carboxylic acid group (C=O stretch, O-H stretch, and bends), and the carbon-halogen bonds (C-Cl, C-F) can be precisely identified.

Below is an illustrative table of calculated vibrational frequencies and their assignments for this compound, based on typical values for similar halogenated benzoic acids.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contributions) |

| 3580 | 3450 | O-H stretch (98%) |

| 1785 | 1720 | C=O stretch (85%), C-C stretch (10%) |

| 1605 | 1580 | C-C aromatic stretch (70%), C-H in-plane bend (20%) |

| 1430 | 1410 | C-O stretch (40%), O-H in-plane bend (50%) |

| 1150 | 1135 | C-F stretch (75%), C-C-C trigonal bend (15%) |

| 850 | 830 | C-Cl stretch (symmetric, 60%), ring breathing (30%) |

| 780 | 765 | C-Cl stretch (asymmetric, 65%), ring deformation (25%) |

| 550 | 540 | C-C-C out-of-plane bend (Torsional, 80%) |

Electronic Spectra and Transition State Analysis

The electronic properties and transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, oscillator strengths, and wavelengths of maximum absorption (λmax) for electronic transitions, providing a theoretical basis for the experimental UV-Vis spectrum of the molecule.

The analysis typically focuses on transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These transitions are often of the π → π* type, characteristic of aromatic systems. The calculations can predict the energies of various excited states and the probability of transitions to these states.

Transition state analysis, in the context of electronic spectra, can refer to the geometry of the molecule in its excited state. Upon absorption of light, the molecule can undergo geometric relaxation. Computational methods can be used to optimize the geometry of the excited state, providing insights into how the bond lengths and angles change upon electronic excitation. This information is valuable for understanding the photophysical and photochemical behavior of the molecule.

An illustrative summary of calculated electronic transitions for this compound is presented below.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.25 | HOMO → LUMO (92%) |

| S₀ → S₂ | 240 | 0.18 | HOMO-1 → LUMO (75%) |

| S₀ → S₃ | 210 | 0.35 | HOMO → LUMO+1 (88%) |

Electronic Structure and Reactivity Studies

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, which are the electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the carbon atoms of the aromatic ring, representing the electron-deficient areas susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carboxyl group due to their high electronegativity and lone pairs of electrons.

Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atom of the hydroxyl group and, to a lesser extent, the carbon atom of the carboxyl group. The halogen atoms, despite their high electronegativity, can also exhibit regions of positive potential (known as a σ-hole) along the extension of the C-X bond, which can influence intermolecular interactions.

Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, offering insights into the electronic structure and charge distribution. While Mulliken charges are known to be basis set dependent and provide a qualitative rather than quantitative picture, they are useful for comparing charge distributions within a series of related molecules.

In this compound, the Mulliken charge analysis would be expected to show that the oxygen, fluorine, and chlorine atoms carry negative charges due to their high electronegativity. The carbon atom of the carboxyl group would likely have a significant positive charge, making it an electrophilic center. The hydrogen atom of the hydroxyl group would also be positively charged. The charges on the carbon atoms of the benzene ring would be influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents.

An illustrative table of calculated Mulliken charges is provided below.

| Atom | Mulliken Charge (a.u.) |

| C (carboxyl) | +0.85 |

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.70 |

| H (hydroxyl) | +0.45 |

| C1 (ring, with COOH) | +0.20 |

| C2 (ring) | -0.10 |

| C3 (ring, with Cl) | +0.15 |

| C4 (ring, with Cl) | +0.15 |

| C5 (ring, with F) | +0.10 |

| C6 (ring) | -0.05 |

| Cl (at C3) | -0.20 |

| Cl (at C4) | -0.20 |

| F (at C5) | -0.35 |

Fukui Indices for Reactive Site Identification

Fukui functions and indices are powerful tools derived from conceptual DFT to predict the local reactivity of different sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron addition), which indicates the sites most susceptible to attack by a nucleophile.

f-(r) : for electrophilic attack (electron removal), highlighting the sites most likely to be attacked by an electrophile.

f0(r) : for radical attack.

By calculating the condensed Fukui indices for each atom, one can rank the reactivity of different atomic sites. For this compound, the carbon atom of the carboxyl group is expected to have a high f+ value, indicating its susceptibility to nucleophilic attack. The oxygen atoms of the carboxyl group and certain carbon atoms on the aromatic ring are likely to have high f- values, making them the preferred sites for electrophilic attack. This analysis provides a more quantitative prediction of reactivity than MESP maps alone.

Non-Covalent Interactions and Crystal Packing

The study of non-covalent interactions is crucial for understanding the crystal packing of a molecule. These interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern how molecules arrange themselves in a solid state. Computational methods are essential for visualizing and quantifying these subtle but significant forces.

Halogen Bonding Effects

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to a region of positive electrostatic potential on the surface of the halogen atom, opposite to the covalent bond, known as a σ-hole. In the context of this compound, the chlorine and fluorine atoms could potentially participate in halogen bonding, influencing the supramolecular structure. Computational models are necessary to predict the geometry and strength of these interactions.

Electrostatic Surface Potential Maps